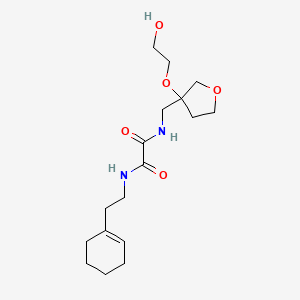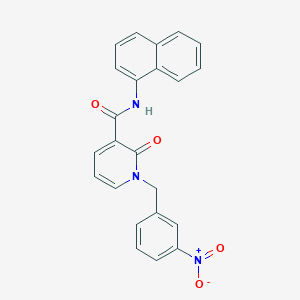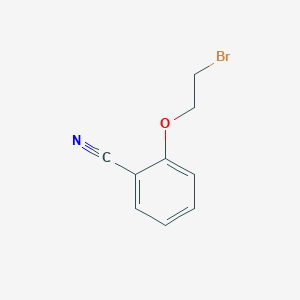![molecular formula C11H20N2O2 B2820284 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638761-25-7](/img/structure/B2820284.png)
6-Amino-1-Boc-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-Boc-1-azaspiro[3.3]heptane is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. The compound is characterized by its spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. The presence of the Boc (tert-butoxycarbonyl) protecting group and an amino group further enhances its chemical versatility .
Mechanism of Action
Target of Action
6-Amino-1-Boc-1-azaspiro[3.3]heptane, also known as trans-6-amino-1-boc-1-azaspiro[3.3]heptane, is a bioisostere of piperidine . Piperidine is a common structure found in more than 30 drugs . The primary targets of this compound are likely to be similar to those of piperidine-based drugs, which include a wide range of receptors and enzymes.
Mode of Action
The compound interacts with its targets in a manner similar to piperidine . The basicity of the nitrogen atom in 1-azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively . This suggests that 1-azaspiro[3.3]heptane can mimic piperidine in a biochemical context .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 6-Amino-1-Boc-1-azaspiro[3.3]heptane often serves as a gauge reagent between two chiral centers, which can be used to determine the stereoconfiguration of newly synthesized compounds . It can also serve as an intermediate in organic synthesis for the production of other organic compounds .
Temporal Effects in Laboratory Settings
The stability of this compound under standard storage and usage conditions is relatively stable . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-Boc-1-azaspiro[33]heptane typically involves a multi-step process One common method starts with the cyclization of appropriate precursors to form the spirocyclic coreSpecific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of 6-Amino-1-Boc-1-azaspiro[3.3]heptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-Boc-1-azaspiro[3.3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
6-Amino-1-Boc-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and novel materials.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A similar compound without the Boc protecting group, used as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with different substitution patterns, used in medicinal chemistry.
Uniqueness
6-Amino-1-Boc-1-azaspiro[3.3]heptane is unique due to its combination of the spirocyclic core, the Boc protecting group, and the amino group. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGEIZJUAJNAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)







![1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2820214.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2820218.png)
![2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2820219.png)
![4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2820220.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)
![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)
